2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound features an indole moiety, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the phenethyl group and the acetamide functional group contributes to its unique properties and potential applications in medicinal chemistry.
Common reagents and conditions for these reactions include:
2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide has been studied for its potential biological activities, particularly in the context of cancer research. It exhibits antitumor properties, especially against solid tumors such as lung and colon cancers. The mechanism of action is believed to involve interaction with specific molecular targets within cells, leading to apoptosis or inhibition of cellular proliferation .
Additionally, this compound may possess antimicrobial properties, making it a candidate for further investigation in pharmacology and therapeutic applications.
The synthesis of 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide typically involves several key steps:
This compound has potential applications in various fields:
Interaction studies have shown that 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide interacts with specific enzymes and receptors that are crucial for cellular signaling pathways. These interactions may modulate biological responses, making it a valuable compound for understanding disease mechanisms and developing new therapeutic strategies.
Several compounds share structural similarities with 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide | Contains a nitro group; studied for similar biological activities. |
| 2-(5-amino-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide | Reduced form with an amino group; potentially different pharmacological effects. |
| 2-(7-methyl-1H-indol-3-yl)-2-oxo-N-(2-methylphenyl)acetamide | Variation in substitution pattern; affects binding affinity and activity. |
The uniqueness of 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to similar compounds. The combination of the indole structure with both phenethyl and acetamide functionalities enhances its potential as a versatile compound in scientific research and pharmaceutical development .
The compound 2-(1H-indol-3-yl)-2-oxo-N-phenethyl-acetamide derives its systematic name from the hierarchical rules of the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is acetamide, a two-carbon chain with an amide functional group. Key substituents include:
The full IUPAC name, 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide, explicitly defines these structural features [1] [5].
The Chemical Abstracts Service (CAS) assigns unique identifiers to chemical substances. For this compound, the CAS Registry Number is 94209-12-8, ensuring unambiguous identification across regulatory and commercial databases [1] [5].
Table 1: Key Registry Identifiers
| Identifier Type | Value | Database/Source |
|---|---|---|
| CAS Registry Number | 94209-12-8 | PubChem, DrugMAP [1] [5] |
| PubChem CID | 2176767 | PubChem [1] |
| ChEMBL ID | CHEMBL68442 | ChEMBL, DrugMAP [1] [5] |
| DSSTox Substance ID | DTXSID301330863 | EPA DSSTox [1] |
This compound is cataloged under diverse synonyms in major chemical repositories, reflecting variations in naming conventions and historical usage:
Table 2: Synonym Compilation
| Synonym | Source Database |
|---|---|
| 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide | PubChem [1] |
| 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide | PubChem [1] |
| MLS001212145 | PubChem, DrugMAP [1] [5] |
| CHEMBL68442 | ChEMBL, DrugMAP [1] [5] |
| AC1M2UTB | DrugMAP [5] |
| ZINC2815535 | DrugMAP [5] |
| SCHEMBL4760802 | DrugMAP [5] |
The diversity of synonyms underscores the compound’s inclusion in high-throughput screening libraries (e.g., MLS001212145) [1] and its relevance in medicinal chemistry research (e.g., CHEMBL68442) [5]. Notably, the Canonical SMILES string C1=CC=C(C=C1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32 provides a machine-readable representation of its structure [1].
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The molecular formula C₁₈H₁₆N₂O₂ and a molecular weight of 292.3 g/mol reflect the compound’s moderate size and potential for bioavailability [1] [5]. The indole-phenethyl-acetamide architecture is shared with pharmacologically active molecules, suggesting interactions with biological targets such as enzymes or receptors [5].
The formation of the acetamide linkage in 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide requires sophisticated coupling methodologies due to the electron-rich nature of the indole ring system and the specific structural requirements of the phenethyl substituent.
DCC coupling remains one of the most widely employed methods for acetamide formation in indole chemistry [1] [2]. The reaction typically proceeds through the formation of an O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by the phenethylamine component. Optimal conditions involve dissolving the indole-3-acetic acid precursor in dichloromethane at 0°C, followed by addition of DCC (1.2 equivalents) and allowing the reaction to warm to room temperature over 4-24 hours [3] [2].
The mechanism involves initial deprotonation of the carboxylic acid by the amine component, followed by nucleophilic attack of the carboxylate on the protonated DCC molecule to form the reactive O-acylisourea species [4] [2]. This intermediate then undergoes addition-elimination with the phenethylamine to yield the desired acetamide product. Typical yields range from 45-75%, with reaction times of 4-24 hours depending on substrate reactivity [1].
The EDC/HOBt coupling system has emerged as a highly effective alternative to DCC, offering superior yields and easier workup procedures [6] [7]. This methodology employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid component. The reaction proceeds through formation of an active HOBt ester intermediate, which exhibits enhanced reactivity toward nucleophilic attack by the phenethylamine [8] [9].
Optimized reaction conditions involve treating the indole-3-acetic acid derivative with EDC (1.1 equivalents) and HOBt (1.0 equivalent) in the presence of diisopropylethylamine (DIPEA) as base in dichloromethane or DMF at 0°C to room temperature [7] [10]. The reaction typically requires 6-48 hours for completion, providing yields of 65-85% with excellent selectivity [11] [7].
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) represents a highly efficient coupling reagent for demanding amide formations [6]. This reagent system demonstrates particular utility for coupling electron-deficient amines and sterically hindered substrates, making it well-suited for phenethyl acetamide synthesis.
The reaction protocol involves dissolving the indole-3-acetic acid precursor in DMF, followed by sequential addition of HATU (1.1 equivalents), DIPEA (3.0 equivalents), and the phenethylamine component [6]. The reaction proceeds rapidly at 0°C to room temperature, typically completing within 2-12 hours with yields of 70-90% [6]. The primary advantages include minimal racemization and excellent functional group compatibility.
CDI coupling offers a unique one-pot approach to acetamide formation, proceeding through an acylimidazole intermediate [11] [12]. The reaction begins with activation of the indole-3-acetic acid by CDI in the presence of catalytic pyridine in acetonitrile. Carbon dioxide evolution signals formation of the reactive acylimidazole species, which subsequently undergoes nucleophilic displacement by the phenethylamine component.
Typical reaction conditions involve stirring the carboxylic acid with CDI (1.5 equivalents) and pyridine (catalytic amount) in acetonitrile at room temperature for 12-24 hours [11] [12]. The deprotonation of the carboxylic acid by pyridine facilitates reaction with the coupling reagent, while CO₂ evolution drives the reaction toward completion. Yields typically range from 50-80%, with the method offering advantages of simplified workup and minimal byproduct formation [11] [12].
The electron-rich indole ring system requires careful protection strategies to prevent unwanted side reactions during synthetic transformations. The selection of appropriate protecting groups is crucial for achieving high yields and selectivity in acetamide formation.
BOC (tert-Butoxycarbonyl) protection represents the most commonly employed method for indole nitrogen protection [13] [14]. Installation typically involves treatment of the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature [13] [15]. The BOC group provides excellent stability under basic conditions while remaining readily removable under acidic conditions using trifluoroacetic acid in dichloromethane [13] [14].
Tosyl protection offers complementary reactivity, providing base-labile protection that can be removed using potassium carbonate in methanol or cesium fluoride [13] [16]. The tosyl group also directs lithiation to the C-2 position of the indole ring, enabling selective functionalization strategies [13]. Installation involves treatment with tosyl chloride in pyridine at 0°C to room temperature.
Benzyl protection provides mild protection that can be removed under hydrogenolysis conditions using palladium on carbon in the presence of hydrogen, or under dissolving metal conditions using sodium in ammonia [13] [17]. The benzylic protection is particularly useful when other protecting groups must remain intact during synthetic sequences.
Silyl protection at the C-3 position of indole can be achieved using triisopropylsilyl chloride (TIPSCl) in the presence of triethylamine in dichloromethane [18] [15]. This bulky silyl protecting group provides excellent steric protection while remaining fluoride-labile for selective removal using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran [18] [15].
Formyl protection has found particular utility in tryptophan chemistry, where the formyl group protects the indole nitrogen during peptide synthesis [19]. Installation involves treatment with ethyl formate under reflux conditions, while removal can be accomplished using potassium carbonate in methanol [13].
SEM (2-Trimethylsilylethoxymethyl) protection provides orthogonal protection that can be selectively removed in the presence of other protecting groups [13] [17]. Installation involves treatment with SEM chloride and diisopropylethylamine in dichloromethane, while removal requires TBAF in tetrahydrofuran [13] [17].
Phenylsulfonylethyl protection offers unique eliminative deprotection through a retro-Michael mechanism [20]. This protecting group can be removed using DBU in acetonitrile, providing a base-mediated elimination that takes advantage of the enhanced leaving group ability of indole compared to aniline [20].
The successful isolation and characterization of 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide requires sophisticated purification techniques and comprehensive spectroscopic analysis to confirm structural integrity and purity.
Flash column chromatography represents the primary purification method for indole acetamide derivatives [21] [22]. The technique employs silica gel (40-63 μm particle size) as the stationary phase with hexane/ethyl acetate gradient elution systems [23] [24]. Optimal loading conditions require a sample-to-silica ratio of 1:20 to 1:100, depending on the complexity of the mixture and the desired resolution [22] [25].
Critical parameters for successful flash chromatography include proper column equilibration to prevent heat generation during solvent adsorption to the silica surface [26]. The heat of adsorption phenomenon can negatively impact separation efficiency and compound retention, making pre-equilibration essential [26]. Flow rates should be optimized to 40 mL/min for standard columns to achieve maximum separation efficiency [22].
Preparative High-Performance Liquid Chromatography (HPLC) provides superior resolution for challenging separations [27] [28]. The technique employs reversed-phase C18 columns (5-10 μm particle size) with acetonitrile/water gradient systems [27] [29]. Sample loading capabilities range from 1-50 mg per injection, with excellent resolution (Rs > 2.0) achievable for closely related compounds [27] [29].
Recycling preparative HPLC offers unique advantages for gram-scale separations of indole derivatives [30]. This technique employs a closed-loop system where the sample is repeatedly cycled through the column until baseline resolution is achieved [30]. Polystyrene gel columns with chloroform/methanol mobile phases provide excellent separation efficiency for indole compounds, with loading capacities of 10-1000 mg [30].
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive structural confirmation through characteristic signal patterns [31] [32]. The indole NH proton appears as a broad singlet at 10.2-11.5 ppm in CDCl₃ or DMSO-d₆, serving as a diagnostic signal for the indole ring system [11]. The phenethyl substituent generates characteristic multiplets at 2.8-3.0 ppm for the CH₂CH₂ linker, with aromatic protons appearing at 7.2-7.4 ppm [11].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy confirms the carbon framework through diagnostic chemical shifts [31] [33]. The carbonyl carbon of the acetamide linkage appears at 165-170 ppm, while the indole C-3 carbon resonates at 120-125 ppm [11]. These characteristic shifts provide unambiguous confirmation of the desired connectivity pattern.
Infrared (IR) spectroscopy validates functional group presence through characteristic absorption bands [34] [35]. The amide carbonyl stretch appears at 1650-1680 cm⁻¹, while N-H bending absorptions occur at 1540-1560 cm⁻¹ [11] [34]. Indole-specific absorptions at 620 ± 20 cm⁻¹ and 575 ± 25 cm⁻¹ confirm the presence of the indole ring system [34].
Mass spectrometry provides molecular weight confirmation and structural validation through fragmentation patterns [36] [37]. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) both generate stable molecular ions [M+H]⁺ for indole acetamide derivatives [36]. High-resolution mass spectrometry (HRMS) enables precise molecular formula determination with mass accuracy better than 5 ppm [36] [37].
Two-dimensional NMR spectroscopy (COSY, HSQC) provides connectivity confirmation through correlation patterns [31] [38]. Through-bond correlations in COSY spectra confirm the phenethyl chain connectivity, while HSQC experiments establish carbon-proton connectivity patterns throughout the molecule [31] [38].